6-Amino-5-chloro-4-pyrimidinecarboxylic acid
Description
Properties
IUPAC Name |
6-amino-5-chloropyrimidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2/c6-2-3(5(10)11)8-1-9-4(2)7/h1H,(H,10,11)(H2,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEDAMQXYCHOHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)N)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40720992 | |
| Record name | 6-Amino-5-chloropyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40720992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914916-98-6 | |
| Record name | 6-Amino-5-chloro-4-pyrimidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914916-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-5-chloropyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40720992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-5-chloro-4-pyrimidinecarboxylic acid typically involves the following steps:
Starting Material: The process begins with the reaction of amino pyrimidine with chloroacetic acid under basic conditions to form 6-chloro-5-amino pyrimidine.
Intermediate Formation: The intermediate 6-chloro-5-amino pyrimidine is then reacted with carbamic acid, leading to the removal of the chlorine atom and formation of 6-amino-5-chloro pyrimidine.
Final Product: The final step involves the reaction of 6-amino-5-chloro pyrimidine with carbon dioxide under basic conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-5-chloro-4-pyrimidinecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form amine derivatives.
Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form esters or amides.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Nitro derivatives of the compound.
Reduction Products: Amine derivatives of the compound.
Scientific Research Applications
6-Amino-5-chloro-4-pyrimidinecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential as an inhibitor of certain enzymes involved in DNA replication and repair.
Medicine: Explored for its potential use in the development of antiviral and anticancer agents.
Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-amino-5-chloro-4-pyrimidinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes involved in nucleotide synthesis and DNA replication. The compound can inhibit the activity of these enzymes, leading to disruption of cellular processes and potential therapeutic effects in the treatment of diseases such as cancer and viral infections .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Physicochemical Properties Comparison
Research Findings and Commercial Considerations
- Synthetic Challenges: Electrochemical coupling of 4-amino-6-chloropyrimidines requires precise control to avoid by-products, as substituent positions (e.g., -Cl at C5 vs. C4) dramatically alter reaction pathways .
- Cost and Availability: Aminocyclopyrachlor is priced at €344–1,113 per gram (depending on quantity), reflecting its specialized agrochemical use . In contrast, simpler analogs like 5-Chloropyrimidine-4-carboxylic acid are more cost-effective for bulk synthesis .
Biological Activity
6-Amino-5-chloro-4-pyrimidinecarboxylic acid (CAS No. 914916-98-6) is a pyrimidine derivative that has garnered attention for its biological activity, particularly in the fields of herbicide development and potential therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 173.56 g/mol
- Structure : The compound features a pyrimidine ring substituted with an amino group and a chlorine atom, which are critical for its biological activity.
This compound primarily functions as a herbicide, specifically targeting broadleaf weeds and woody vegetation. Its mechanism involves the inhibition of specific enzymes within the pyrimidine biosynthetic pathway, leading to disrupted nucleic acid synthesis in plants. This disruption ultimately results in plant growth inhibition and death.
Herbicidal Properties
The compound is classified as a pyrimidine carboxylic acid herbicide. Studies have shown that it has rapid absorption and translocation in plants, with significant metabolic conversion to its active form shortly after application. For instance, research indicated that by two hours post-application, approximately 65% of the absorbed herbicide was converted to its active form in treated plants .
Antimicrobial Activity
In addition to its herbicidal properties, there is emerging evidence suggesting potential antimicrobial activities. Research on related pyrimidine compounds has demonstrated that modifications can enhance their efficacy against various pathogens, indicating that this compound may also possess similar properties .
Case Studies
-
Metabolism in Animal Models :
A study involving lactating goats assessed the metabolism of DPX-KJM44 (a precursor to aminocyclopyrachlor) and found that aminocyclopyrachlor accounted for over 97% of total residues in liver samples after administration. This indicates efficient metabolic conversion and systemic exposure to the active compound . -
Plant Absorption Studies :
In controlled experiments, plants treated with formulations containing aminocyclopyrachlor showed rapid absorption rates, reaching up to 48% of applied radioactivity within 48 hours. The study also noted that translocation to both above-ground and below-ground tissues increased over time, highlighting the compound's effective distribution within plant systems .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 173.56 g/mol |
| Herbicidal Activity | Effective against broadleaf weeds |
| Absorption Rate | Up to 48% in 48 hours |
| Metabolic Conversion | >97% in liver (animal model) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
